ABT-263 vs ABT-737: Oral Bioavailability Enables Flexible In Vivo Dosing Without Parenteral Administration
ABT-263 was specifically designed to overcome the key limitation of its predecessor ABT-737—the absence of oral bioavailability. Preclinical pharmacokinetic studies demonstrate that ABT-263 achieves oral bioavailability of 20% to 50% across animal models, whereas ABT-737 requires intravenous or intraperitoneal administration due to negligible oral absorption [1]. The re-engineering effort involved modifying the biphenyl core of ABT-737 to incorporate a morpholine-containing acylsulfonamide moiety, resulting in an orally active compound while retaining low nanomolar binding affinity [2]. This bioavailability enables chronic daily oral dosing regimens that would be impractical with ABT-737.
| Evidence Dimension | Oral bioavailability (%F) |
|---|---|
| Target Compound Data | 20–50% oral bioavailability in preclinical animal models |
| Comparator Or Baseline | ABT-737: Negligible oral bioavailability; requires parenteral administration |
| Quantified Difference | Absolute increase of 20–50% oral bioavailability; ABT-737 cannot be administered orally |
| Conditions | Preclinical pharmacokinetic studies in mice, rats, and dogs; compound administered via oral gavage vs intravenous dosing |
Why This Matters
Oral dosing flexibility dramatically reduces animal handling stress, enables long-term chronic treatment regimens, and lowers barrier to entry for in vivo senescence studies requiring extended dosing.
- [1] Tse C, Shoemaker AR, Adickes J, et al. ABT-263: a potent and orally bioavailable Bcl-2 family inhibitor. Cancer Res. 2008;68(9):3421-3428. View Source
- [2] Park CM, Bruncko M, Adickes J, et al. Discovery of an orally bioavailable small molecule inhibitor of prosurvival B-cell lymphoma 2 proteins. J Med Chem. 2008;51(21):6902-6915. View Source
